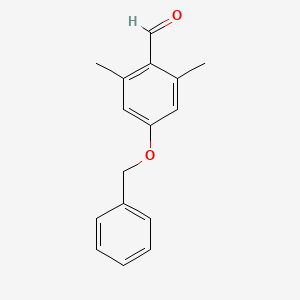

4-(Benzyloxy)-2,6-dimethylbenzaldehyde

Vue d'ensemble

Description

Molecular Structure Analysis

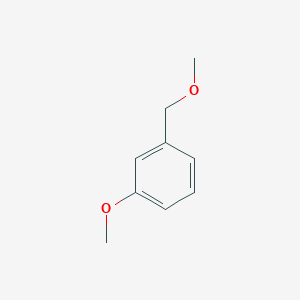

The molecular structure of a compound is characterized by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would be determined by its chemical formula and the specific arrangement of its atoms .Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been reported to undergo catalytic protodeboronation . The reactivity of “this compound” would depend on its specific chemical structure and the conditions under which it is used.Applications De Recherche Scientifique

Selective Formation in Carbohydrate Research

4-(Benzyloxy)-2,6-dimethylbenzaldehyde has been utilized in carbohydrate research, specifically in the selective formation of 4,6-O-benzylidenes in methyl α-D-mannopyranosides. This is notable because methyl α-d-mannopyranosides do not exhibit the same selectivity for 4,6-O-benzylidene formation as other glucopyranosides and galactopyranosides due to the cis-arrangement of the C2 and C3 hydroxyl groups. The use of 2,6-dimethylbenzaldehyde, in this case, restores the selectivity for the 4,6-O-benzylidene formation. Additionally, the excess 2,6-dimethylbenzaldehyde can be recovered and reused without further purification, indicating its efficiency in synthesis processes (Liotta et al., 2014).

In Molecular Synthesis

The compound has been used in the synthesis of various chemical structures. For instance, it has been a key reactant in the formation of compounds like (E)‐4‐[4‐(Benzyloxy)‐3‐methoxybenzylideneamino]‐1,5‐dimethyl‐2‐phenyl‐1H‐pyrazol‐3(2H)‐one. Such compounds are synthesized for further exploration of their chemical properties and potential applications (Shi Jun, 2005).

Anti-Tubercular Scaffold Synthesis

In medical research, this compound has been employed in the synthesis of novel derivatives intended for anti-tubercular activity. It serves as a starting material in creating compounds that show promise in inhibiting the growth of Mycobacterium tuberculosis. This application illustrates its potential in drug discovery and pharmaceutical research (Nimbalkar et al., 2018).

Non-Linear Optical Response and Antioxidant Property

In the field of materials science, research has explored the non-linear optical response and antioxidant property of 4-Benzyloxybenzaldehyde. The molecule exhibits significant non-linear optical responses and has shown the capability for binding with Tau protein, which is essential for stabilizing microtubules in the nervous system. This highlights its potential use in advanced material applications and neuroscientific research (Anbu et al., 2017).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. For example, Monobenzone, a hydroquinone derivative, is proposed to increase the excretion of melanin from the melanocytes . The mechanism of action of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would depend on its specific chemical structure and the context in which it is used.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be harmful if swallowed or cause skin irritation . The specific safety and hazards of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would depend on its specific properties and how it is used.

Propriétés

IUPAC Name |

2,6-dimethyl-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-8-15(9-13(2)16(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSUBLBLLWVEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457310 | |

| Record name | 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-92-7 | |

| Record name | 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

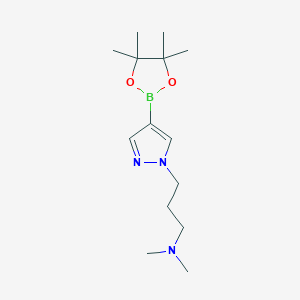

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

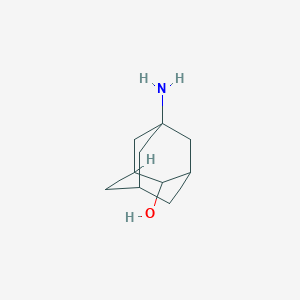

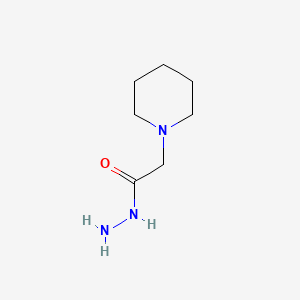

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)